molecular formula C10H16ClNO3 B6264728 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride CAS No. 74571-90-7

4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride

Cat. No.: B6264728
CAS No.: 74571-90-7
M. Wt: 233.69 g/mol
InChI Key: QENXDGGOOWENRG-UHFFFAOYSA-N
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Description

4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C10H15NO3·HCl It is known for its structural similarity to epinephrine, a hormone and neurotransmitter

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a benzene derivative, such as 1,2-dihydroxybenzene.

    Methoxylation: The hydroxyl groups on the benzene ring are methoxylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

    Amination: The methoxylated intermediate undergoes amination with methylamine under controlled conditions to introduce the methylamino group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The methoxy and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with adrenergic receptors.

    Medicine: Research explores its potential therapeutic applications, including its use as a model compound for drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride involves its interaction with adrenergic receptors. It mimics the action of epinephrine by binding to these receptors and activating the associated signaling pathways. This leads to various physiological effects, such as increased heart rate and vasoconstriction.

Comparison with Similar Compounds

Similar Compounds

    Norepinephrine: Another endogenous catecholamine with similar pharmacological effects.

    Dopamine: A precursor to epinephrine and norepinephrine, with distinct but related biological functions.

Uniqueness

4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol hydrochloride is unique due to its methoxy group, which alters its pharmacokinetic and pharmacodynamic properties compared to its analogs. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity.

Properties

CAS No.

74571-90-7

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69 g/mol

IUPAC Name

4-[1-methoxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C10H15NO3.ClH/c1-11-6-10(14-2)7-3-4-8(12)9(13)5-7;/h3-5,10-13H,6H2,1-2H3;1H

InChI Key

QENXDGGOOWENRG-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)OC.Cl

Purity

95

Origin of Product

United States

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